

# MBX2982: A Comprehensive Technical Guide on a Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MBX2982** is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). [1][2][3] Preclinical and clinical studies have demonstrated that **MBX2982** functions through a unique dual mechanism of action: directly stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal enteroendocrine cells.[1][4][5] This dual action offers the potential for improved glycemic control, preservation of β-cell health, and potential for weight management.[1][3] This guide provides an in-depth overview of the structural and functional characteristics of **MBX2982**, including its mechanism of action, signaling pathways, and a summary of key experimental findings.

## **Structural Characteristics**

**MBX2982**, also known as SAR-260093, is a small molecule with the following chemical properties:



| Property         | Value                                                                                          |
|------------------|------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[3] |
| Chemical Formula | C22H24N8OS[3]                                                                                  |
| Molecular Weight | 448.54 g/mol [3]                                                                               |
| CAS Number       | 1037792-44-1[3]                                                                                |

## **Functional Characteristics and Mechanism of Action**

**MBX2982** exerts its therapeutic effects primarily through the activation of GPR119, a Class A G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells and intestinal L-cells and K-cells.[4]

## **Signaling Pathway**

Activation of GPR119 by **MBX2982** initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP is a key second messenger that mediates the downstream effects of **MBX2982**. In pancreatic  $\beta$ -cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[7] In intestinal enteroendocrine cells, the rise in cAMP triggers the release of incretin hormones, GLP-1 and GIP.[1][7] These incretins, in turn, act on their respective receptors on pancreatic  $\beta$ -cells to further potentiate insulin secretion in a glucose-dependent manner.[5][8]





Click to download full resolution via product page

Caption: GPR119 Signaling Pathway Activated by MBX2982.

## Preclinical and Clinical Data Preclinical Studies

A summary of key findings from preclinical studies is presented below:



| Parameter              | Model                    | Treatment                                               | Key Findings                                                                                       | Reference |
|------------------------|--------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Glucose<br>Tolerance   | KM mice                  | Single oral dose<br>(3, 10, 30 mg/kg)                   | Reduced blood<br>glucose at all<br>tested time<br>points.                                          | [9]       |
| Hypoglycemic<br>Effect | KK-Ay mice               | Oral<br>administration<br>(10, 30 mg/kg)<br>for 4 weeks | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [9]       |
| Incretin Release       | C57BL/6 mice             | Single oral dose<br>(10 mg/kg)                          | Increased<br>plasma GLP-1<br>levels without a<br>glucose load.                                     | [2]       |
| Pharmacokinetic<br>s   | Rats                     | Single oral dose<br>(4 mg/kg)                           | Oral bioavailability of 35.2% (suspension) and 98.2% (solution).                                   | [9]       |
| Hepatic<br>Lipogenesis | Mice on high-fat<br>diet | Oral<br>administration                                  | Inhibited hepatic lipid accumulation and expression of SREBP-1 and related genes.                  | [3]       |

## **Clinical Studies**

MBX2982 has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.



| Study Phase | Population                                 | Dosing                                      | Key Findings                                                                                                                                                                                                         | Reference |
|-------------|--------------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1a    | 60 healthy<br>volunteers                   | Single ascending<br>doses (10 - 1000<br>mg) | Well-tolerated with no dose- related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [1]       |
| Phase 2a    | 18 participants<br>with Type 1<br>Diabetes | 600 mg daily for<br>14 days                 | Did not improve glucagon counterregulator y responses to hypoglycemia. Increased fasting GLP-1 and its response during a mixed-meal test, indicating target engagement.                                              | [10][11]  |

## **Experimental Protocols**In Vivo Glucose Tolerance Test in Mice

- Animal Model: Kunming (KM) mice.
- Procedure:



- Mice were fasted overnight.
- MBX2982 was administered orally at doses of 3, 10, and 30 mg/kg.
- After a specified time, a glucose solution was administered orally.
- Blood samples were collected at various time points to measure blood glucose levels.[9]

#### **Phase 1a Clinical Trial Protocol**

- Study Design: Randomized, placebo-controlled, double-blind, ascending-dose clinical trial.
- Participants: 60 healthy male and female volunteers.
- Intervention: Single oral doses of MBX2982 ranging from 10 mg to 1000 mg, or placebo.
- · Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics (absorption, half-life) and pharmacodynamics (effects on glucose and GLP-1 levels after a mixed meal).[1]





Click to download full resolution via product page

Caption: Generalized Workflow for the Phase 1a Clinical Trial of MBX2982.

## **Other Potential Therapeutic Applications**

Recent research has suggested that GPR119 agonists, including MBX2982, may have therapeutic potential beyond diabetes. Studies have explored its role in inhibiting autophagy, which could enhance the efficacy of certain cancer therapies.[6] Specifically, MBX2982 was shown to inhibit gefitinib-induced autophagy in MCF-7 breast cancer cells, and this effect was dependent on GPR119 signaling.[6]

#### Conclusion

**MBX2982** is a well-characterized GPR119 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. Its ability to stimulate glucose-dependent insulin



secretion and incretin hormone release has been demonstrated in both preclinical and clinical settings. While its development for type 2 diabetes has been the primary focus, emerging research suggests other potential therapeutic avenues. The data summarized in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of GPR119 agonism and the specific profile of MBX2982.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 agonists for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MBX2982: A Comprehensive Technical Guide on a Novel GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8071637#structural-and-functional-characteristics-of-mbx2982]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com